5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated indane moiety and a bicyclic heptane derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate typically involves multiple steps. One common approach is to start with the bromination of 2,3-dihydro-1H-indene to obtain 5-bromo-2,3-dihydro-1H-indene. This intermediate is then reacted with an amine to form 5-bromo-2,3-dihydro-1H-inden-2-amine. The final step involves the reaction of this amine with {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate can undergo various chemical reactions, including:
Oxidation: The brominated indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated indane to its corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate involves its interaction with specific molecular targets and pathways. The brominated indane moiety can interact with enzymes and receptors, potentially modulating their activity. The bicyclic heptane derivative may enhance the compound’s stability and bioavailability, facilitating its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide: Similar structure but lacks the bicyclic heptane derivative.
5-bromo-2,3-dihydro-1H-inden-1-one: Contains a ketone group instead of an aminium group.
2-amino-5-bromoindane hydrobromide: Similar indane structure but different functional groups
Uniqueness
The uniqueness of 5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate lies in its combination of a brominated indane moiety with a bicyclic heptane derivative, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26BrNO4S |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(5-bromo-2,3-dihydro-1H-inden-2-yl)azanium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C10H16O4S.C9H10BrN/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;10-8-2-1-6-4-9(11)5-7(6)3-8/h7H,3-6H2,1-2H3,(H,12,13,14);1-3,9H,4-5,11H2 |
InChI Key |
KRMCYAONEGQNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.C1C(CC2=C1C=CC(=C2)Br)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.